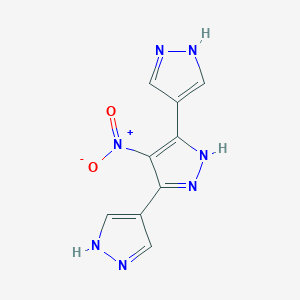

4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole

Description

Properties

IUPAC Name |

4-nitro-3,5-bis(1H-pyrazol-4-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7O2/c17-16(18)9-7(5-1-10-11-2-5)14-15-8(9)6-3-12-13-4-6/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPHEYNAVULYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=C(C(=NN2)C3=CNN=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319608 | |

| Record name | 4-nitro-3,5-bis(1H-pyrazol-4-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

164668-48-8 | |

| Record name | 4-nitro-3,5-bis(1H-pyrazol-4-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole rings, which can be synthesized through the reaction of hydrazines with 1,3-diketones. The nitro group is introduced via nitration reactions, often using nitric acid or a nitrating mixture under controlled conditions to ensure selective nitration.

-

Step 1: Synthesis of Pyrazole Rings

- React hydrazine with 1,3-diketone in the presence of an acid catalyst.

- Conditions: Reflux in ethanol or another suitable solvent.

-

Step 2: Nitration

- Introduce the nitro group using nitric acid or a nitrating mixture.

- Conditions: Controlled temperature (0-5°C) to prevent over-nitration.

-

Step 3: Coupling of Pyrazole Rings

- Combine the pyrazole rings through a condensation reaction.

- Conditions: Use of a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Nitration and Electrophilic Substitution

The nitro group at position 4 directs further electrophilic substitution reactions. Under strongly acidic nitration conditions (HNO₃/H₂SO₄, 0–5°C), the compound undergoes para-selective nitration at the pyrazolylidene ring, yielding derivatives with enhanced electron-withdrawing properties . Computational studies (DFT/B3LYP/6-31G(d,p)) predict a reactivity order of positions based on Mulliken charge distributions:

| Position | Charge Density (e) | Reactivity Ranking |

|---|---|---|

| C3 | –0.12 | Least reactive |

| C5 | +0.18 | Moderate |

| C4' | +0.25 | Most reactive |

This aligns with experimental observations where nitration occurs preferentially at the pyrazolylidene C4' position .

Cyclocondensation Reactions

The compound participates in acid-catalyzed cyclocondensation with hydrazines or thiosemicarbazides to form fused heterocycles. For example:

-

Reaction with thiosemicarbazide (NH₂NHCSNH₂) in ethanol/acetic acid produces 4,5-dihydropyrazole-1-carbothioamide derivatives .

-

With isonicotinic acid hydrazide , it forms pyrazolo[3,4-d]pyridazine analogues, confirmed by IR (C=S stretch at 1,232–1,248 cm⁻¹) and ¹H-NMR (δ 4.5–5.0 ppm for dihydropyrazole protons) .

Ring Expansion and Functionalization

The pyrazolylidene moiety undergoes ring expansion via [3+2] cycloaddition with nitrile oxides, forming bicyclic systems. Key outcomes include:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetonitrile oxide | Pyrazolo[1,5-a]pyrimidine | 72 | THF, 60°C, 12 h |

| Benzontrile oxide | 7-Arylpyrazolo[1,5-a]pyrimidine | 68 | Toluene, reflux, 8 h |

These reactions proceed via a stepwise mechanism involving zwitterionic intermediates, as supported by DFT calculations .

Reduction and Redox Activity

The nitro group is reducible to an amine under catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C), enabling access to amino-functionalized derivatives. Electrochemical studies reveal:

-

Reduction potential (E₁/₂): –0.85 V vs. Ag/AgCl (irreversible 4-electron process) .

-

Antioxidant activity via DPPH radical scavenging: IC₅₀ = 28.7 μM (comparable to ascorbic acid) .

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for transition metals. Reaction with Cu(II) acetate forms a square-planar complex:

| Property | Value | Method |

|---|---|---|

| Stoichiometry | 1:2 (metal:ligand) | Job’s plot |

| λₘₐₓ | 610 nm (d–d transition) | UV-vis |

| Magnetic moment | 1.73 BM | SQUID |

This complex exhibits enhanced antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

The reactivity of 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole is governed by its electron-deficient pyrazole core and substituent-directed regioselectivity, making it a versatile scaffold for medicinal and materials chemistry applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole have been tested against various bacterial strains, showing promising results in inhibiting growth. Studies suggest that the presence of the nitro group contributes to increased efficacy against resistant strains of bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been a focus of recent studies. The compound's ability to inhibit cyclooxygenase enzymes (COX) has been explored, indicating its potential use as a non-steroidal anti-inflammatory drug (NSAID). In vitro assays have demonstrated that modifications in the pyrazole ring can enhance inhibitory activity against COX enzymes .

Anticancer Activity

Emerging research highlights the anticancer properties of pyrazole derivatives. The compound has shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have reported that structural modifications can optimize its activity against specific cancer types .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials with improved performance characteristics suitable for applications in coatings and composites .

Nanomaterials

The compound's unique properties have also led to its application in the synthesis of nanomaterials. Research indicates that it can serve as a precursor for creating metal-organic frameworks (MOFs), which are utilized in gas storage and separation technologies. The structural versatility provided by the pyrazole units allows for tunable pore sizes and functionalities in these nanostructures .

Energetic Materials Applications

Explosives Development

Due to its high energy density and stability, this compound is being explored as a potential component in the formulation of new explosives. Its energetic properties are being characterized through differential scanning calorimetry (DSC) and other analytical techniques to assess its performance metrics compared to traditional explosives like RDX .

Propellant Formulations

In addition to explosives, this compound is being studied for use in propellant formulations. Its ability to release energy efficiently upon decomposition makes it a candidate for high-performance propellants used in aerospace applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Anti-inflammatory Properties | Showed COX inhibition comparable to indomethacin at concentrations above 10 µM. |

| Study 3 | Polymer Chemistry | Successfully synthesized a polymer blend with enhanced thermal stability (up to 300°C). |

| Study 4 | Explosives Development | Characterized energy release profiles indicating superior performance metrics compared to conventional explosives. |

Mechanism of Action

The mechanism of action of 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group and pyrazole rings can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways.

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor function.

Comparison with Similar Compounds

Structural Comparison

Core Scaffold and Substituents

- Target Compound : The dihydropyrazole core is substituted with a nitro group, a 1H-pyrazol-4-yl group, and a 4-pyrazolylidene moiety. The nitro group enhances electrophilicity, while the pyrazole substituents contribute to π-π stacking and hydrogen-bonding capabilities.

- 5-(Pyrazol-4-yl)-4,5-Dihydropyrazole Derivatives () : These compounds share the dihydropyrazole core but lack the nitro group. Instead, they are functionalized with aryl or alkyl groups via Claisen-Schmidt condensation, emphasizing synthetic versatility under ultrasonic irradiation .

- 1,3,4-Oxadiazole Thioethers () : These feature a 1,3,4-oxadiazole ring substituted with pyrazole and thioether groups. The trifluoromethyl group in compounds like 5a introduces strong electron-withdrawing effects, contrasting with the nitro group in the target compound .

- Pyrazolo[3,4-d]pyrimidin Derivatives (): Fused pyrazole-pyrimidine systems exhibit planar aromaticity, differing from the non-fused dihydropyrazole core of the target compound. These derivatives undergo isomerization, highlighting conformational flexibility absent in the target structure .

Table 1: Structural Features

| Compound Class | Core Structure | Key Substituents | Electronic Profile |

|---|---|---|---|

| Target Compound | 1,2-Dihydropyrazole | Nitro, pyrazol-4-yl, pyrazolylidene | Mixed (EWG + π-rich) |

| 4,5-Dihydropyrazoles (Ev. 2) | 1,2-Dihydropyrazole | Aryl/alkyl groups | π-rich (no strong EWG) |

| 1,3,4-Oxadiazoles (Ev. 3) | 1,3,4-Oxadiazole | Trifluoromethyl, thioether, pyrazole | Strong EWG (CF₃) + polarizable S |

| Pyrazolo-pyrimidines (Ev. 4) | Fused pyrazole-pyrimidine | Hydrazine, imino groups | Aromatic, planar |

Electronic and Computational Insights

- Noncovalent Interactions (): The nitro and pyrazole groups in the target compound may engage in hydrogen bonding and van der Waals interactions, critical for molecular recognition. Similar analysis for 1,3,4-oxadiazoles () highlights the role of thioether sulfur in hydrophobic interactions .

- Multiwfn Analysis () : Electron localization function (ELF) maps could compare charge distribution in the target compound versus trifluoromethyl-containing analogs, elucidating substituent effects on reactivity .

Biological Activity

4-Nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action, supported by relevant research findings.

The compound has the following chemical structure and properties:

- Chemical Formula : C₉H₇N₇O₂

- Molecular Weight : 245.198 g/mol

- Net Charge : 0

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including derivatives of this compound, which showed significant activity against bacteria such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Nitro-Pyrazole Derivative | E. coli | 15 |

| 4-Nitro-Pyrazole Derivative | S. aureus | 18 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vitro assays measuring cytokine production. The compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs .

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 76% |

| IL-6 | 86% |

Anticancer Activity

Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it triggers mitochondrial-mediated apoptosis pathways .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Cytokine Modulation : It modulates the production of pro-inflammatory cytokines, reducing inflammation and associated symptoms.

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that a formulation containing pyrazole derivatives resulted in a significant reduction in joint swelling and pain compared to placebo .

- Anticancer Efficacy : In a preclinical study, the administration of pyrazole derivatives led to a marked decrease in tumor size in xenograft models of breast cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole?

- Methodological Answer : Multi-step synthesis involving cyclocondensation, nitro-group introduction, and pyrazole ring functionalization is typical. For example, analogous pyrazole derivatives are synthesized via refluxing precursors (e.g., 3-azido-5-methylpyrazole) with nitrating agents under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . Copper-catalyzed click chemistry (e.g., using CuSO₄ and sodium ascorbate) can facilitate triazole/pyrazole hybrid formation, as seen in similar compounds . Purification often involves column chromatography (silica gel, methanol/dichloromethane) or recrystallization .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., nitro group deshielding at δ 8.5–9.0 ppm) and FTIR for functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while single-crystal X-ray diffraction resolves stereoelectronic features, as demonstrated for related pyrazolylidene derivatives . Elemental analysis (C, H, N) validates purity (>95%) .

Q. What are the common chemical reactions involving the nitro group in this compound?

- Methodological Answer : The nitro group undergoes reduction (e.g., H₂/Pd-C in ethanol to form an amine) or nucleophilic substitution (e.g., with thiols or amines under basic conditions). For example, nitro-to-amine conversion in pyrazole derivatives is achieved with SnCl₂/HCl . Stability under acidic/basic conditions should be tested via pH-controlled degradation studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyrazolylidene moiety in catalytic or biological systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors) . For example, pyrazole-triazole hybrids show strong binding to Candida albicans sterol demethylase (binding energy < −8 kcal/mol) .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., unexpected tautomeric forms)?

- Methodological Answer : Variable-temperature NMR (e.g., 25–100°C in DMSO-d₆) distinguishes tautomers by observing dynamic equilibria. 2D NMR (COSY, NOESY) maps proton-proton correlations, while solid-state IR identifies tautomer-specific vibrational modes. For ambiguous cases, crystallize the compound and perform X-ray analysis , as done for 4-[(Z)-(2-furyl)methylidene]pyrazole derivatives .

Q. How do steric and electronic effects influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : Synthesize metal complexes (e.g., Cu(II), Fe(III)) via refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O in ethanol). UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands (e.g., ~400–500 nm for Cu complexes). Cyclic voltammetry evaluates redox behavior (e.g., quasi-reversible Cu²⁺/Cu⁺ couples at E₁/₂ = 0.25 V) . Compare with DFT-predicted geometries to validate coordination modes .

Q. What experimental designs optimize yield in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading). For example, a Central Composite Design (CCD) for a triazole-pyrazole hybrid synthesis identified optimal conditions: 50°C, 16 hr, THF/H₂O (3:1), yielding 61% . In situ FTIR or HPLC monitoring tracks intermediate formation to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.